Bienvenue dans la boutique en ligne BenchChem!

BIX-01338 hydrate

Epigenetics Histone Methyltransferase Enzyme Mechanism

BIX-01338 hydrate is a cell-permeable, SAM-competitive inhibitor of multiple histone lysine methyltransferases (G9a/GLP/SUV39H1/PRMT1/SET7/9). Distinct from selective substrate-competitive inhibitors, it is optimized for cell-free biochemical assays (e.g., 15 µM broad inhibition), kinetic studies of SAM-competitive mechanisms, co-crystallization, and as a cytotoxic control in cell-based studies. Validate your epigenetic hypotheses with this essential tool compound.

Molecular Formula C32H26F3N3O7
Molecular Weight 621.6 g/mol
Cat. No. B1145484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIX-01338 hydrate
Synonyms1-​[2-​[4-​[(4-​Methoxybenzoyl)​oxy]​phenyl]​ethyl]​-​2-​[[4-​(trifluoromethyl)​benzoyl]​amino]​-​1H-​Benzimidazole-​5-​carboxylic Acid Hydrate
Molecular FormulaC32H26F3N3O7
Molecular Weight621.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCN3C4=C(C=C(C=C4)C(=O)O)N=C3NC(=O)C5=CC=C(C=C5)C(F)(F)F.O
InChIInChI=1S/C32H24F3N3O6.H2O/c1-43-24-13-6-21(7-14-24)30(42)44-25-11-2-19(3-12-25)16-17-38-27-15-8-22(29(40)41)18-26(27)36-31(38)37-28(39)20-4-9-23(10-5-20)32(33,34)35;/h2-15,18H,16-17H2,1H3,(H,40,41)(H,36,37,39);1H2
InChIKeyLLTPCGBKXOESTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BIX-01338 Hydrate: Broad-Spectrum Histone Methyltransferase Inhibitor for Cell-Free Epigenetic Research


BIX-01338 hydrate is a cell-permeable amino-benzimidazole compound that functions as a broad-spectrum, SAM-competitive inhibitor of histone lysine methyltransferases (HMTs), including G9a (EHMT2), GLP (EHMT1), SUV39H1, PRMT1, and SET7/9 . It was discovered through high-throughput screening and is primarily used as a tool compound for studying histone methylation in cell-free biochemical assays due to its cytotoxic effects in cellular systems at concentrations required for HMT inhibition [1].

BIX-01338 Hydrate vs. Selective G9a/GLP Inhibitors: Why Compound Selection Requires Precise Mechanistic and Selectivity Profiling


Generic substitution among histone methyltransferase inhibitors is not feasible due to substantial differences in target selectivity, mechanism of action, and cellular efficacy. While many G9a/GLP inhibitors like BIX-01294, UNC0224, and UNC0638 are highly selective substrate-competitive inhibitors with nanomolar potency in cellular assays, BIX-01338 hydrate exhibits a distinct broad-spectrum, SAM-competitive inhibition profile that is largely restricted to cell-free systems [1][2]. This divergence in both target spectrum and mechanism dictates that a simple potency comparison is insufficient; the choice of tool compound must align with the specific experimental question—whether it be probing SAM-competitive mechanisms, requiring a broad inhibitor for multiple HMTs in vitro, or necessitating cellular activity.

Quantitative Differentiation of BIX-01338 Hydrate: Head-to-Head and Cross-Study Comparisons Against Key G9a/GLP Inhibitors


Mechanism of Inhibition: SAM-Competitive vs. Substrate-Competitive

BIX-01338 hydrate acts as a SAM (S-adenosylmethionine)-competitive inhibitor, a mechanism distinct from substrate-competitive inhibitors like BIX-01294 . This mechanistic difference is critical for experimental design, as SAM-competitive inhibitors are sensitive to the cofactor concentration, whereas substrate-competitive inhibitors compete with the histone peptide substrate [1].

Epigenetics Histone Methyltransferase Enzyme Mechanism

Target Selectivity Profile: Broad-Spectrum Inhibition vs. Selective G9a/GLP Targeting

BIX-01338 hydrate inhibits a broad spectrum of histone methyltransferases, including PRMT1, SET7/9, G9a, SUV39H1, and GLP, with an effective concentration of 15 µM in cell-free assays . In contrast, BIX-01294 is a selective inhibitor of G9a and GLP (IC50 = 1.7 µM for G9a) with minimal activity against other HMTs [1].

Epigenetics Chemical Biology Drug Discovery

Cellular Efficacy and Cytotoxicity: Limited Cellular Use vs. Potent Cellular Inhibitors

BIX-01338 hydrate exhibits cytotoxicity in multiple cell lines at concentrations required for HMT inhibition, limiting its use to cell-free systems. It affects the growth of mES, MEF, and HeLa cells at 13.3 µM, while failing to affect cellular H3K9 methylation at a lower, non-cytotoxic concentration of 3.3 µM . In contrast, selective inhibitors like UNC0638 show potent cellular activity with minimal toxicity, enabling robust cellular studies of G9a/GLP function [1].

Cell Biology Epigenetics Toxicity

Potency for G9a Inhibition: Comparable to Early Tool Compounds but Outclassed by Optimized Probes

BIX-01338 hydrate inhibits G9a with an IC50 of 4.7 µM . This potency is comparable to the early tool compound BIX-01294 (IC50 = 1.7 µM for G9a) [1]. However, optimized probes like UNC0224 (IC50 = 15 nM) and UNC0638 (IC50 < 15 nM) are significantly more potent, reflecting the evolution of G9a inhibitor development [2].

Epigenetics Enzyme Assay Drug Discovery

BIX-01338 Hydrate: Recommended Research Applications Based on Its Unique Profile


In Vitro Pan-HMT Inhibition in Cell-Free Biochemical Assays

BIX-01338 hydrate is ideally suited for cell-free biochemical assays requiring broad inhibition of multiple histone methyltransferases, such as G9a, GLP, SUV39H1, PRMT1, and SET7/9, at a single concentration (e.g., 15 µM) . Its broad-spectrum activity and SAM-competitive mechanism make it a useful tool for initial screening or for studying the combined effects of inhibiting several HMTs in a purified system.

Investigating SAM-Competitive Inhibition Mechanisms

Due to its well-characterized SAM-competitive mechanism, BIX-01338 hydrate serves as a reference compound for studying the kinetics and binding of SAM-competitive inhibitors to histone methyltransferases . Researchers can use it to compare the effects of cofactor concentration on inhibition, in contrast to substrate-competitive inhibitors like BIX-01294.

Negative Control for Cellular Selectivity Studies

Given its cytotoxicity and lack of effect on cellular histone methylation at non-toxic concentrations, BIX-01338 hydrate can be used as a negative control compound in cell-based assays when investigating the cellular activity and selectivity of newer, more potent, and selective G9a/GLP inhibitors like UNC0638 or UNC0642 [1]. It helps establish the baseline for non-selective or cytotoxic effects in the relevant cell lines.

Structural Biology and Crystallography of HMT-SAM Complexes

The SAM-competitive binding mode of BIX-01338 makes it a candidate for co-crystallization studies with histone methyltransferases to elucidate the structural determinants of SAM-pocket binding . This application is supported by the compound's ability to inhibit multiple HMTs that share a structurally similar SAM-binding domain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for BIX-01338 hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.